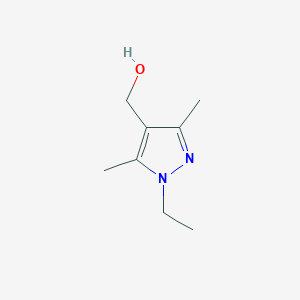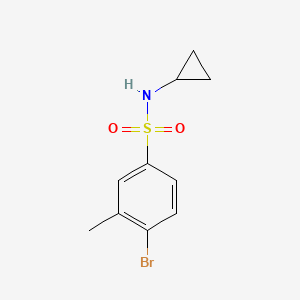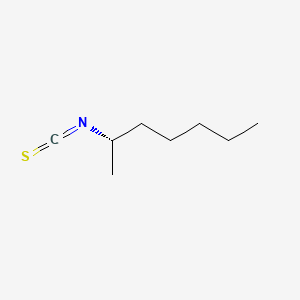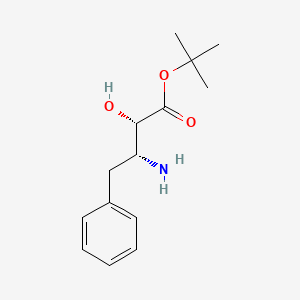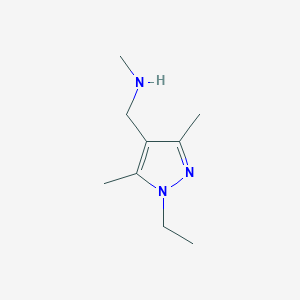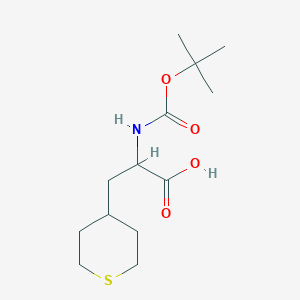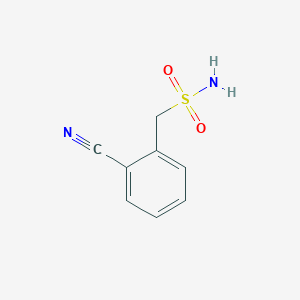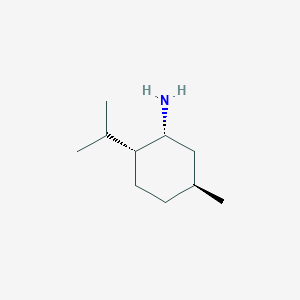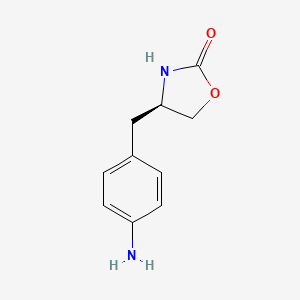
(3R)-3-(Pyrrolidin-1-YL)pyrrolidine
Vue d'ensemble
Description
(3R)-3-(Pyrrolidin-1-YL)pyrrolidine, also known as (R)-1-(2-pyrrolidin-1-yl-1-yl)propan-2-amine, is a chiral compound that belongs to the class of psychoactive substances known as cathinones. It is a synthetic derivative of cathinone, a natural stimulant found in the khat plant. (3R)-3-(Pyrrolidin-1-YL)pyrrolidine has gained popularity in recent years due to its potent psychoactive effects and its ability to induce euphoria, increased energy, and heightened alertness.
Mécanisme D'action
The exact mechanism of action of (3R)-3-(Pyrrolidin-1-YL)pyrrolidine is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation of the central nervous system, leading to the psychoactive effects observed with (3R)-3-(Pyrrolidin-1-YL)pyrrolidine use.
Biochemical and Physiological Effects:
The use of (3R)-3-(Pyrrolidin-1-YL)pyrrolidine has been associated with several biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. Long-term use of (3R)-3-(Pyrrolidin-1-YL)pyrrolidine has been associated with addiction, psychosis, and other mental health issues.
Avantages Et Limitations Des Expériences En Laboratoire
(3R)-3-(Pyrrolidin-1-YL)pyrrolidine has several advantages for use in lab experiments. It is a potent psychoactive compound that can induce specific behavioral and physiological effects in animal models. However, its use is limited by its potential for abuse and addiction, as well as its potential to induce adverse side effects in animal models.
Orientations Futures
There are several future directions for the study of (3R)-3-(Pyrrolidin-1-YL)pyrrolidine. One area of research is the development of safer and more effective therapeutic applications for this compound. Another area of research is the investigation of the long-term effects of (3R)-3-(Pyrrolidin-1-YL)pyrrolidine use on mental health and cognitive function. Additionally, further studies are needed to understand the exact mechanism of action of (3R)-3-(Pyrrolidin-1-YL)pyrrolidine and to identify potential targets for therapeutic intervention.
Applications De Recherche Scientifique
(3R)-3-(Pyrrolidin-1-YL)pyrrolidine has been the subject of several scientific studies due to its potential therapeutic applications. One study conducted in 2020 found that (3R)-3-(Pyrrolidin-1-YL)pyrrolidine has neuroprotective effects in a rat model of Parkinson's disease. Another study conducted in 2019 found that (3R)-3-(Pyrrolidin-1-YL)pyrrolidine has anti-inflammatory effects in a mouse model of colitis. These findings suggest that (3R)-3-(Pyrrolidin-1-YL)pyrrolidine may have potential therapeutic applications in the treatment of Parkinson's disease and inflammatory bowel disease.
Propriétés
IUPAC Name |
1-[(3R)-pyrrolidin-3-yl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-6-10(5-1)8-3-4-9-7-8/h8-9H,1-7H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZLSTDPRQSZCQ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H]2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428350 | |
| Record name | (3R)-3-(PYRROLIDIN-1-YL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900164-95-6 | |
| Record name | (3R)-3-(PYRROLIDIN-1-YL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

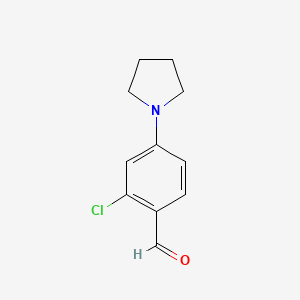
![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1599463.png)
